2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate
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Overview
Description
2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a dimethylamino benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-(dimethylamino)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyphenyl boronic acid: Shares a similar chloro-methoxyphenyl structure but differs in its functional groups and applications.
Padimate O: Contains a dimethylamino benzoate moiety but is primarily used as a sunscreen agent.
Uniqueness
2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
774556-24-0 |
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Molecular Formula |
C18H19ClN2O4 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C18H19ClN2O4/c1-21(2)14-7-4-12(5-8-14)18(23)25-11-17(22)20-15-10-13(19)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,20,22) |
InChI Key |
ZXRMFDZHQKFBBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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